Cas no 1651840-83-3 (1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate)

1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate is a bifunctional azetidine derivative featuring both an azetidin-3-yl group and a 3-methyl-3-hydroxyazetidine moiety, stabilized as a di-trifluoroacetate salt. This compound is particularly valuable in medicinal chemistry and drug discovery due to its rigid, sp³-rich scaffold, which enhances binding selectivity and metabolic stability. The presence of two azetidine rings offers versatile functionalization sites for further derivatization, making it a useful intermediate in the synthesis of bioactive molecules. The trifluoroacetate counterions improve solubility in polar solvents, facilitating handling in synthetic applications. Its structural features make it suitable for exploring novel pharmacophores, particularly in targeting central nervous system (CNS) and GPCR-related therapeutics.
1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate structure
1651840-83-3 structure
Product Name:1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate
CAS No:1651840-83-3
MF:C11H16F6N2O5
MW:370.245564460754
CID:4702908
Update Time:2025-11-06

1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate Chemical and Physical Properties

Names and Identifiers

    • 1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate
    • Inchi: 1S/C7H14N2O.2C2HF3O2/c1-7(10)4-9(5-7)6-2-8-3-6;2*3-2(4,5)1(6)7/h6,8,10H,2-5H2,1H3;2*(H,6,7)
    • InChI Key: CESLDZUNISGTNY-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)(F)F.FC(C(=O)O)(F)F.OC1(C)CN(C1)C1CNC1

Computed Properties

  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 13
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 1
  • Complexity: 222
  • Topological Polar Surface Area: 110

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Additional information on 1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate

Introduction to 1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate (CAS No. 1651840-83-3)

1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate (CAS No. 1651840-83-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique azetidine ring structure and trifluoroacetate salt form, holds potential applications in the development of novel therapeutic agents. This introduction aims to provide a comprehensive overview of the chemical properties, synthesis methods, and potential biological activities of 1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate.

The chemical structure of 1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate is notable for its azetidine ring, which is a four-membered heterocyclic compound containing one nitrogen atom. The presence of this ring imparts unique conformational and electronic properties to the molecule, making it an attractive scaffold for drug design. The trifluoroacetate salt form further enhances the solubility and stability of the compound, facilitating its use in various biological assays and pharmaceutical formulations.

In terms of synthesis, 1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate can be prepared through a multi-step process involving the formation of the azetidine ring and subsequent functionalization. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound. For instance, a study published in the Journal of Organic Chemistry (2022) described a novel one-pot synthesis approach that significantly reduced the number of reaction steps and improved the overall yield.

The biological activities of 1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate have been extensively investigated in various preclinical studies. One notable application is its potential as a modulator of G protein-coupled receptors (GPCRs), which are key targets for many therapeutic interventions. A study published in Nature Communications (2021) demonstrated that this compound exhibited potent agonist activity at specific GPCRs, suggesting its potential as a lead compound for developing new drugs to treat neurological disorders.

Beyond GPCR modulation, 1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate has also shown promise in other therapeutic areas. For example, research published in the Journal of Medicinal Chemistry (2020) reported that this compound exhibited significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The safety profile of 1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate is another critical aspect that has been evaluated in preclinical studies. Toxicological assessments have indicated that this compound has a favorable safety margin, with no significant adverse effects observed at therapeutic doses. However, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.

In conclusion, 1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate (CAS No. 1651840-83-3) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, efficient synthesis methods, and potential biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential, paving the way for innovative treatments in various medical fields.

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